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(3S)-Oxolane-3-carboxamide

Cat. No.: B8058773
M. Wt: 115.13 g/mol
InChI Key: DUXPFRRFZLRICX-BYPYZUCNSA-N
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Description

The Significance of Chiral Heterocycles in Organic Synthesis and Beyond

Chiral heterocyclic compounds are fundamental in numerous scientific disciplines, including pharmaceutical science, materials science, and the agrochemical industry. researcher.life Their importance lies in the concept of chirality, where a molecule and its mirror image are non-superimposable. This structural characteristic is crucial in biological systems, as enantiomers of a chiral molecule can exhibit vastly different biological activities. One enantiomer might be therapeutically beneficial, while the other could be inactive or even harmful. numberanalytics.com

The synthesis of chiral heterocycles is a key area of research, with chemists constantly seeking efficient methods to create these molecules with high stereoselectivity. researcher.lifenumberanalytics.com These compounds are not only vital as final products but also serve as essential intermediates in the synthesis of complex natural products and pharmaceuticals. uno.edu The presence of heteroatoms like oxygen and nitrogen within the cyclic structure introduces unique chemical properties and opportunities for further functionalization. uno.edumdpi.com

Contextualizing Oxolane Systems in Advanced Chemical Methodologies

Oxolane, also known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether with the formula (CH₂)₄O. ebi.ac.uknih.gov It is a versatile solvent and a precursor to polymers. ebi.ac.uk In the context of advanced chemical methodologies, the oxolane ring serves as a key structural motif. unicam.it Its derivatives are synthesized through various methods, including intramolecular radical cyclization and metal-catalyzed reactions. organic-chemistry.org

The development of synthetic methods for oxolane derivatives is driven by the need for novel molecular architectures with specific properties. Advanced chemical methodologies focus on creating these compounds with high efficiency, selectivity, and in an environmentally friendly manner. unicam.itscielo.br

Overview of Carboxamide Functionalities in Directed Transformations and Molecular Recognition

The carboxamide functional group (-CONH₂) is a cornerstone in organic and medicinal chemistry. jocpr.comjocpr.com Its stability and ability to form hydrogen bonds are critical for the structure and function of proteins and other biomolecules. jocpr.comjocpr.com

In synthetic chemistry, the carboxamide group can act as a directing group, influencing the stereoselectivity of chemical reactions. researchgate.netku.edu This directing effect is achieved through the coordination of the amide to a metal catalyst, which then guides the reaction to a specific site on the molecule. ku.eduscispace.com This strategy has been successfully employed in various transformations, including additions to cyclopropenes and C-H functionalization. researchgate.netmdpi.com

Furthermore, carboxamides play a crucial role in molecular recognition, the process by which molecules selectively bind to one another. tandfonline.comijacskros.com The hydrogen bonding capabilities of the carboxamide group enable the design of synthetic receptors that can bind to specific guest molecules, mimicking biological processes. tandfonline.comijacskros.com This has applications in the development of sensors and other functional materials. jocpr.comjocpr.com

Scope of Research on (3S)-Oxolane-3-carboxamide and Related Analogues

This compound is a specific chiral derivative of oxolane. While detailed research findings on this exact compound are not extensively publicized in the provided search results, we can infer the scope of research based on related analogues and the functional groups present.

Research on this compound and its analogues likely focuses on several key areas:

Synthesis: Developing efficient and stereoselective methods to produce the (3S) enantiomer. This could involve asymmetric synthesis techniques or the use of chiral starting materials.

Chemical Properties: Investigating the reactivity of the oxolane ring and the carboxamide group. This would include exploring reactions such as oxidation, reduction, and substitution.

Applications as a Building Block: Utilizing this compound as a chiral scaffold for the synthesis of more complex molecules with potential biological activity.

Molecular Recognition Studies: Designing and synthesizing receptors based on the this compound framework to study their binding properties with various guest molecules.

The table below provides a summary of the key chemical entities discussed in this article.

Compound NameOther NamesMolecular Formula
This compound(S)-Tetrahydrofuran-3-carboxamideC₅H₉NO₂ chemscene.com
OxolaneTetrahydrofuran (THF)(CH₂)₄O ebi.ac.uknih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B8058773 (3S)-Oxolane-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H2,6,7)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXPFRRFZLRICX-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3s Oxolane 3 Carboxamide and Its Precursors

Stereoselective Synthesis Strategies for Chiral Oxolane Scaffolds

The creation of the enantiopure (3S)-oxolane core is the most critical challenge in the synthesis of (3S)-Oxolane-3-carboxamide. The stereocenter at the C3 position dictates the molecule's three-dimensional structure and, consequently, its biological interactions. Chemists have developed a sophisticated toolkit of asymmetric methods to control this stereochemistry, which can be broadly categorized into catalytic, auxiliary-mediated, and biocatalytic approaches.

Asymmetric Catalysis in Oxolane Ring Formation

Asymmetric catalysis offers an elegant and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org For the synthesis of chiral oxolane rings, these methods often involve the enantioselective functionalization of a pre-formed ring or a catalytic asymmetric cyclization.

One advanced strategy involves the catalytic asymmetric C-H activation of the tetrahydrofuran (B95107) (THF) ring itself. For instance, rhodium carbenoid intermediates, generated from the reaction of a diazo compound with a chiral rhodium catalyst like Rh₂(S-DOSP)₄, can undergo insertion into a C-H bond of THF. acs.org This method demonstrates high chemoselectivity, favoring reaction with THF even in a hydrocarbon solvent, and can achieve excellent enantioselectivity, up to 97% enantiomeric excess (ee). acs.org

Another catalytic approach is the asymmetric ring-opening of related heterocycles. Cobalt catalysts, for example, have been used in the highly enantioselective ring-opening of 2,5-dihydrofurans. nih.govnih.gov This reaction proceeds through the generation of a cobalt vinylidene species which adds to the alkene of the dihydrofuran in a [2+2]-cycloaddition, followed by a ring-opening step to yield a functionalized acyclic product with high stereocontrol. nih.govnih.gov While this provides a chiral precursor rather than the final ring, such methods are powerful for establishing key stereocenters.

Furthermore, intramolecular cyclization reactions can be rendered asymmetric by a chiral catalyst. Iodoetherification, the cyclization of an alcohol onto an alkene mediated by an iodine source, can be performed enantioselectively using chiral catalysts such as a Co(III)-salen complex. nih.gov This method effectively constructs the oxolane ring while simultaneously setting the desired stereochemistry.

Catalytic MethodCatalyst TypePrecursor TypeKey Feature
Asymmetric C-H ActivationChiral Rhodium (e.g., Rh₂(S-DOSP)₄)TetrahydrofuranDirect functionalization of the oxolane ring with high enantioselectivity. acs.org
Asymmetric Ring-OpeningChiral Cobalt-Pybox complex2,5-DihydrofuranCreates functionalized acyclic precursors with high stereocontrol. nih.govnih.gov
Asymmetric IodoetherificationChiral Co(III)-salen complexUnsaturated Alcohols (e.g., 4-pentenols)Catalytic asymmetric cyclization to form the ring. nih.gov

Chiral Auxiliary-Mediated Approaches to Enantiopure Oxolanes

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is reliable and versatile, making it a common choice in pharmaceutical development. wikipedia.org

A prominent class of chiral auxiliaries used in asymmetric synthesis are the oxazolidinones, famously developed by Evans. researchgate.net In the context of synthesizing precursors for this compound, an achiral substrate could be attached to a chiral oxazolidinone. The steric bulk of the auxiliary then blocks one face of the molecule, forcing reagents to attack from the less hindered side, thereby inducing diastereoselectivity in reactions like alkylations or aldol (B89426) additions. wikipedia.orgresearchgate.net

For example, an N-acyl oxazolidinone can be converted into its enolate form. The chiral auxiliary directs the subsequent alkylation of this enolate, leading to a product with a newly formed stereocenter in a predictable configuration. researchgate.net Similarly, oxazinanones have been employed as effective chiral auxiliaries, in some cases providing even higher stereoselectivities in enolate alkylation reactions than the corresponding Evans oxazolidinones. nih.gov Once the stereoselective transformation is complete, the auxiliary is cleaved, typically via hydrolysis, to reveal the enantiomerically enriched product and regenerate the auxiliary. nih.gov

Auxiliary TypeKey ReactionMechanism of ControlReference
Evans OxazolidinonesEnolate Alkylation, Aldol ReactionsSteric hindrance from the auxiliary directs the approach of the electrophile. wikipedia.orgresearchgate.net
OxazinanonesEnolate Alkylation, Aldol ReactionsFramework conveys high stereoselectivity, sometimes superior to oxazolidinones. nih.gov
Camphor-derived auxiliariesEnolate AlkylationConcave structure provides a strong bias for enolate face selection. researchgate.net

Biocatalytic Transformations for Stereocontrol in Oxolane Ring Construction

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. researchgate.net Enzymes operate under mild conditions and can exhibit near-perfect stereocontrol, making them an attractive and sustainable alternative to traditional chemical methods. researchgate.netunito.it

For the construction of chiral tetrahydrofuran rings, specific enzymes have been identified that can catalyze the required cyclization. A notable example is the bifunctional cytochrome P450 monooxygenase known as AurH. acs.org This enzyme is responsible for introducing a tetrahydrofuran ring during the biosynthesis of the natural product aureothin (B1665325) through a direct oxidation process. The application of such an enzyme in a synthetic context can provide direct, enantiopure access to the oxolane scaffold. acs.org

While enzymes that directly form the (3S)-oxolane-3-carboxylic acid scaffold may not be readily available, other biocatalytic strategies can be employed. Imine reductases (IREDs), for example, are widely used for the asymmetric synthesis of chiral amines and can be applied to the synthesis of various nitrogen-containing heterocycles with excellent stereocontrol. unito.itnih.gov This highlights the potential of using enzyme classes like reductases, hydrolases, or oxygenases to create chiral precursors that can then be chemically converted into the target oxolane ring. The continuous discovery and engineering of new enzymes are expanding the biocatalytic toolbox for creating complex chiral molecules. chemrxiv.org

Amidation Reactions for the Formation of the Carboxamide Moiety

Once the chiral precursor, (3S)-Oxolane-3-carboxylic acid, is obtained, the final step is the formation of the primary amide. The carboxamide functional group consists of a carbonyl carbon attached to an amino group. masterorganicchemistry.com This transformation involves creating a bond between the carboxylic acid's carbonyl carbon and a nitrogen atom from an ammonia (B1221849) source.

Classical Amidation Procedures

The most fundamental method for forming an amide is the direct reaction of a carboxylic acid with ammonia or an amine. However, this reaction is typically unfavorable under ambient conditions as the acidic carboxylic acid and basic amine simply form a stable ammonium (B1175870) carboxylate salt. To drive the reaction towards amide formation, high temperatures (often >100 °C) are required to dehydrate this salt, which can be incompatible with sensitive functional groups.

A more common classical approach involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. The carboxylic acid is first treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly electrophilic acyl chloride. This activated intermediate then reacts readily and irreversibly with ammonia in a nucleophilic acyl substitution reaction to yield the desired carboxamide.

Modern Coupling Reagent-Mediated Amidation

To avoid the harsh conditions of thermal condensation or the need to isolate reactive acyl chlorides, a wide array of modern coupling reagents has been developed. researchgate.net These reagents activate the carboxylic acid in situ, allowing for a one-pot condensation with an amine under mild conditions. nih.gov

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are classic examples. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by ammonia to form the amide, while the DCC is consumed to form a dicyclohexylurea byproduct. youtube.com

More advanced coupling reagents often provide higher yields, shorter reaction times, and easier purification. These are typically based on phosphonium (B103445) (e.g., BOP) or aminium/uronium (e.g., HBTU, HATU) salts. researchgate.net For instance, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling agent that, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), facilitates rapid amide bond formation, often completing within a few hours at room temperature. researchgate.net These modern reagents have become the standard for amide synthesis in complex settings like peptide synthesis and pharmaceutical manufacturing due to their reliability and mild reaction conditions. researchgate.net

Coupling ReagentAbbreviationActivating MechanismKey Features
N,N'-DicyclohexylcarbodiimideDCCForms O-acylisourea intermediateEffective and inexpensive; urea (B33335) byproduct can complicate purification. youtube.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCForms O-acylisourea intermediateWater-soluble urea byproduct allows for easy aqueous workup.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium-basedHigh efficiency, low racemization.
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHBTUUronium-basedHighly efficient, rapid reactions, commonly used. researchgate.net
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUUronium-basedVery powerful activating agent, often used for difficult couplings. researchgate.net
Titanium tetrachlorideTiCl₄Lewis acid catalysisMediates direct condensation of carboxylic acids and amines. nih.gov

Green Chemistry Approaches to Carboxamide Synthesis

The synthesis of carboxamides is a fundamental transformation in organic chemistry, and the pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. jddhs.com These approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. For the synthesis of carboxamides like this compound, several green strategies can be employed, moving away from traditional methods that often require stoichiometric coupling agents and harsh conditions.

Key green approaches include:

Biocatalytic Amidation: Enzymes offer a highly selective and environmentally benign alternative to chemical reagents. The direct amidation of carboxylic acids, a challenging transformation chemically, can be achieved efficiently using enzymes. For instance, lipase (B570770) B from Candida antarctica (CALB) has been successfully used to catalyze the formation of amide bonds from free carboxylic acids and amines. nih.gov This method avoids the need for activating agents, proceeds under mild conditions, and often utilizes greener solvents like cyclopentyl methyl ether. nih.gov The enzymatic process can lead to high conversions and yields with minimal purification, significantly improving the atom economy. nih.govrsc.org Compared to a chemical synthesis route involving thionyl chloride activation, a biocatalytic process can increase atom economy from approximately 45.5% to 86.4%. rsc.org

Catalytic Aminolysis of Nitriles in Water: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. An alternative green route to carboxamides involves the hydrolysis of nitriles. A clean synthesis method utilizes Cesium hydroxide (B78521) (CsOH) as a catalyst for the aminolysis of nitriles with ammonia or amines directly in water, producing a wide range of primary, secondary, and tertiary carboxamides. rsc.org

Use of Greener Solvents: The choice of solvent is critical to the environmental footprint of a synthetic process. Replacing conventional volatile organic compounds (VOCs) with bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, is a key green strategy. jddhs.comunibe.ch

Metal-Free Synthesis: To avoid issues related to heavy metal contamination and waste, metal-free synthetic routes are highly desirable. One such approach involves a base-promoted Lossen rearrangement of stable hydroxylamine (B1172632) derivatives, which generate isocyanates in situ, thereby avoiding the handling of highly toxic isocyanate reagents. rsc.org

These green methodologies offer substantial advantages over conventional methods, as summarized in the table below.

FeatureConventional Amidation (e.g., using DCC/DMAP)Green Chemistry Approaches
Reagents Stoichiometric coupling agents, often toxic.Catalytic (enzymes, metal salts) or reagent-free. nih.govrsc.org
Solvents Halogenated solvents (e.g., DCM).Water, bio-based solvents (e.g., 2-MeTHF). rsc.orgunibe.ch
Byproducts Significant amounts of solid waste (e.g., DCU).Minimal byproducts (e.g., water). rsc.org
Atom Economy Often low (<50%).High (can exceed 85%). rsc.org
Conditions Often requires anhydrous conditions, sometimes cryogenic temperatures.Mild temperatures and pressures. nih.gov

Total Synthesis Approaches Involving this compound as a Key Intermediate

The rigid, chiral scaffold of this compound makes it a valuable intermediate in the total synthesis of complex, biologically active molecules. Its defined stereochemistry can be used to impart chirality to a larger target molecule. Patent literature describes the use of derivatives of (3S)-3-amino-tetrahydrofuran-3-carboxylic acid (a precursor to the target carboxamide) in the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which are investigated for their therapeutic properties. google.com

A representative synthetic sequence involves using a protected form of (3S)-3-aminotetrahydrofuran-3-carboxylic acid as a core scaffold onto which further complexity is built. The synthesis of a complex benzazepine-substituted amide illustrates this approach. google.com

Synthetic Scheme Example:

Amide Coupling: The synthesis commences with the coupling of a protected (3S)-3-aminotetrahydrofuran-3-carboxylic acid intermediate with a substituted benzazepine amine. This key step forms the central amide bond and joins the two main fragments of the target molecule.

Acylation: The free amino group on the tetrahydrofuran ring is then acylated. For example, it can be reacted with an acid chloride like 5-chloro-thiophene-2-carbonyl chloride to install the final acyl group.

Deprotection (if necessary): Any protecting groups used on the carboxylic acid or other functional groups are removed in the final step to yield the target compound.

This strategy highlights how the (3S)-oxolane core is used to construct complex molecules with high optical purity, defined as an enantiomeric excess of over 98%. google.com The tetrahydrofuran-3-carboxamide moiety serves as a conformationally constrained building block, which is often desirable in drug design to control the spatial orientation of pharmacophoric groups.

Chemoenzymatic Synthetic Routes to this compound

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and highly selective synthetic pathways. For a chiral molecule like this compound, enzymes can be used for key stereoselective transformations, which are often difficult to achieve with conventional chemistry.

A plausible chemoenzymatic route to this compound could involve two main stages: enzymatic resolution of a racemic precursor followed by enzymatic amidation.

Enzymatic Kinetic Resolution: The synthesis can start from a racemic mixture of a precursor, such as rac-oxolane-3-carboxylic acid or its ester. A lipase, such as Chirazyme L-2, can be used to selectively acylate or hydrolyze one of the enantiomers, allowing for the separation of the desired (S)-enantiomer. mdpi.com For example, in the presence of an acyl donor like vinyl acetate, the lipase would selectively acylate the (R)-alcohol precursor, leaving the desired (S)-alcohol untouched, which can then be oxidized to the corresponding carboxylic acid. This method can yield products with very high enantiomeric excess (>99% ee). mdpi.com

Enzymatic Amidation: The resulting enantiomerically pure (3S)-Oxolane-3-carboxylic acid can then be converted to the target amide using a biocatalytic approach as described in the green chemistry section. Using an enzyme like immobilized Candida antarctica lipase B (CALB), the carboxylic acid can be directly coupled with an ammonia source in a green solvent. nih.govrsc.org This enzymatic step avoids racemization, which can be a risk in chemical activation methods, and proceeds without the need for protecting groups on the acid. rsc.org

StepTransformationBiocatalyst ExampleKey Advantages
1. Resolution Kinetic resolution of a racemic oxolane precursor.Lipase (e.g., Chirazyme L-2). mdpi.comHigh enantioselectivity (>99% ee), mild conditions.
2. Amidation Direct conversion of (3S)-Oxolane-3-carboxylic acid to the amide.Candida antarctica lipase B (CALB). nih.govrsc.orgHigh atom economy, avoids racemization, no protecting groups needed. rsc.org

This chemoenzymatic strategy provides a sustainable and highly efficient route to enantiomerically pure this compound, minimizing waste and avoiding harsh chemical reagents.

Flow Chemistry Applications in the Synthesis of Oxolane-3-carboxamide (B2597113) Derivatives

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, improved scalability, and the potential for automation. researchgate.net These benefits are particularly relevant for the synthesis of pharmaceutical intermediates like oxolane-3-carboxamide derivatives.

A multi-step synthesis of a derivative could be translated from batch to a continuous flow process. This involves pumping reagents through a series of interconnected reactors (e.g., heated coils, packed-bed reactors) where each reactor is optimized for a specific transformation. unimi.it

A hypothetical flow synthesis for an N-substituted oxolane-3-carboxamide derivative could be designed as follows:

Amide Bond Formation in Flow: The key amide coupling step can be performed in a microreactor. A solution of (3S)-Oxolane-3-carboxylic acid (potentially activated in-line to form an acid chloride or mixed anhydride) and a solution of the desired amine are pumped from separate inlets to a T-mixer, where they combine. The mixture then flows through a heated coil reactor to drive the reaction to completion in a short residence time. The precise control over temperature and mixing in a flow reactor can significantly accelerate the reaction and improve yield compared to batch processing. nih.gov

In-line Work-up and Purification: The output stream from the reactor can be passed through a scavenger resin or a liquid-liquid separator to remove byproducts and unreacted starting materials without interrupting the flow. This avoids traditional, time-consuming work-up procedures.

Telescoped Reactions: Multiple synthetic steps can be "telescoped" together. For instance, the synthesis of the precursor (3S)-Oxolane-3-carboxylic acid itself could be performed in an upstream reactor, and the output could be fed directly into the amidation reactor without isolating the intermediate. unimi.it This approach is exemplified in the multi-step flow syntheses of APIs like Imatinib, which involve sequential amide coupling and SN2 reactions. thieme-connect.de

ParameterDescriptionTypical Value/ConditionAdvantage in Flow
Reactor Type Heated coil, micro-packed bed.PFA or stainless steel tubing.Superior heat and mass transfer. nih.gov
Residence Time Time reagents spend in the reactor.1 - 30 minutes. unimi.itRapid optimization and high throughput.
Temperature Reaction temperature.25 - 150 °C (superheating possible).Precise control, rapid heating/cooling.
Pressure System back pressure.4 - 10 bar.Allows for heating solvents above their boiling points, preventing outgassing. mdpi.com
Work-up In-line purification.Scavenger columns, membrane separators.Automation and reduced manual handling.

By leveraging flow chemistry, the synthesis of oxolane-3-carboxamide derivatives can be made more efficient, safer, and more scalable, aligning with the principles of modern process chemistry.

Chemical Transformations and Derivatization Strategies of 3s Oxolane 3 Carboxamide

Functionalization of the Oxolane Ring System

The saturated oxolane (tetrahydrofuran) ring, while generally stable, possesses reactive C-H bonds that can be targeted for functionalization. The presence of the carboxamide group can be strategically employed to direct and control these reactions.

The carboxamide functionality can serve as an effective directing group in transition-metal-catalyzed C-H activation reactions, enabling site-selective introduction of new substituents onto the oxolane core. This approach offers a powerful tool for molecular editing without the need for pre-functionalization. researchgate.netnih.govnih.gov

Rhodium and palladium complexes are prominent catalysts for such transformations. nih.govnih.gov The general mechanism involves the coordination of the metal catalyst to the carboxamide's heteroatom, followed by the formation of a metallacyclic intermediate through C-H bond cleavage at a proximal position. nih.govnih.gov This intermediate can then react with a variety of coupling partners to form new carbon-carbon or carbon-heteroatom bonds.

For (3S)-Oxolane-3-carboxamide, this strategy could theoretically enable functionalization at the C2 or C4 positions of the oxolane ring. The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity of the C-H activation. researchgate.netresearchgate.net

Table 1: Potential Directed C-H Functionalization Reactions

Reaction TypeCatalyst System (Example)Coupling PartnerPotential Product
ArylationPd(OAc)₂ / LigandAryl Halide / Boronic AcidC-Aryl this compound
Alkenylation[RhCp*Cl₂]₂ / AgSbF₆AlkeneC-Alkenyl this compound
AlkylationRu(p-cymene)Cl₂]₂Alkyl HalideC-Alkyl this compound

The inherent chirality of this compound, with its defined stereocenter at the C3 position, can be leveraged to control the stereochemical outcome of subsequent reactions on the oxolane ring. This substrate-controlled diastereoselectivity is a cornerstone of asymmetric synthesis. nih.gov

For instance, creating a reactive site on the ring, such as an enolate adjacent to the carboxamide or a carbocation, would allow for the diastereoselective addition of nucleophiles or electrophiles. The existing stereocenter would sterically hinder one face of the molecule, directing the incoming reagent to the opposite face. Methods like aldol (B89426) condensations, Michael additions, and alkylations can be designed to generate new stereocenters with a high degree of stereocontrol, leading to specific diastereomers of substituted oxolane-3-carboxamides. nih.govsemanticscholar.org

Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides represent another powerful method for the stereoselective synthesis of substituted tetrahydrofurans, forming two new stereocenters with high diastereoselectivity. organic-chemistry.org Applying similar principles could allow for the controlled elaboration of the this compound scaffold.

A two-step strategy involving initial halogenation of the oxolane ring followed by a transition-metal-catalyzed cross-coupling reaction is a versatile method for introducing a wide range of substituents.

Halogenation: The oxolane ring can be halogenated, typically with reagents like N-bromosuccinimide (NBS) or through radical-mediated processes. nih.gov Photocatalytic methods using bromine radicals have shown high selectivity for the α-C–H bonds (C2 and C5 positions) of the tetrahydrofuran (B95107) ring, which are activated by the adjacent ether oxygen. rsc.org This provides a regioselective route to 2- or 5-halo-oxolane-3-carboxamide intermediates.

Cross-Coupling Reactions: The resulting organohalide is a key building block for various palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in modern organic synthesis for forming C-C and C-heteroatom bonds. By coupling the halogenated oxolane with different organometallic reagents, diverse functional groups can be installed. nih.govnih.gov

Table 2: Representative Cross-Coupling Reactions on a Halo-Oxolane Core

Reaction NameOrganometallic ReagentGroup Introduced
Suzuki CouplingOrganoboron compoundAryl, Vinyl, Alkyl
Stille CouplingOrganotin compoundAryl, Vinyl, Alkyl
Heck CouplingAlkeneAlkenyl
Buchwald-Hartwig AminationAmineAmino
Sonogashira CouplingTerminal AlkyneAlkynyl

Reactions at the Carboxamide Functionality

The primary carboxamide group is a versatile functional handle that can undergo a variety of transformations, including reactions at the nitrogen atom and modifications of the carbonyl group.

The nitrogen atom of the primary carboxamide in this compound can act as a nucleophile to form N-substituted derivatives.

N-Alkylation: In the presence of a base, the carboxamide can be deprotonated to form an amidate anion, which can then react with alkyl halides or other alkylating agents to yield N-alkylated products. This reaction expands the structural diversity by introducing various alkyl chains onto the amide nitrogen.

N-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides leads to the formation of N-acylcarboxamides, also known as diacylamines. These compounds can serve as intermediates in further synthetic transformations. nih.gov

Table 3: N-Alkylation and N-Acylation of this compound

ReactionReagentBase (Example)Product Class
N-AlkylationAlkyl Halide (e.g., CH₃I, BnBr)NaH, K₂CO₃N-Alkyl-(3S)-oxolane-3-carboxamide
N-AcylationAcyl Chloride (e.g., AcCl)Pyridine, Et₃NN-Acyl-(3S)-oxolane-3-carboxamide
N-ArylationAryl Halide (Buchwald-Hartwig)Pd catalyst / BaseN-Aryl-(3S)-oxolane-3-carboxamide

The carbonyl group of the carboxamide can be completely removed (reduction) or the entire functional group can be rearranged (oxidation).

Reduction: The reduction of a carboxamide to an amine is a fundamental transformation. Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for this conversion, transforming this compound into the corresponding primary amine, ((3S)-oxolan-3-yl)methanamine. masterorganicchemistry.comlibretexts.org More modern and chemoselective methods have also been developed, employing various silanes in combination with transition metal or Lewis acid catalysts, such as those based on titanium or zinc. nih.govorganic-chemistry.org

Oxidation: While less common, the oxidation of primary carboxamides can lead to interesting rearrangements. For example, treatment with reagents like lead tetraacetate can initiate a Hofmann-type rearrangement. This reaction is believed to proceed through an acylnitrene intermediate, which rearranges to an isocyanate. The isocyanate can then be trapped by solvents or other nucleophiles to yield amines or their derivatives, effectively resulting in a one-carbon degradation. researchgate.net

Table 4: Reduction and Oxidation of the Carboxamide Group

TransformationReagent(s)Product
Reduction1. LiAlH₄; 2. H₂O((3S)-Oxolan-3-yl)methanamine
ReductionTiCl₄ / BH₃·NH₃((3S)-Oxolan-3-yl)methanamine nih.gov
Oxidative RearrangementPb(OAc)₄(3S)-Oxolan-3-yl isocyanate

Hydrolysis and Transamidation Reactions

This compound, as a carboxamide derivative, can undergo several fundamental chemical transformations, primarily centered around the reactivity of the amide functional group. Hydrolysis and transamidation are two key reactions that allow for the derivatization of this chiral molecule.

Hydrolysis: The hydrolysis of an amide involves the cleavage of the carbon-nitrogen bond by water to yield a carboxylic acid and ammonia (B1221849) or an amine. thieme-connect.de In the case of this compound, this reaction leads to the formation of (3S)-oxolane-3-carboxylic acid. chemspider.com This transformation can be catalyzed by either acid or base. Base-catalyzed hydrolysis, often termed saponification, is generally irreversible as it forms the carboxylate salt, and is frequently the preferred method unless the substrate contains base-sensitive functionalities. thieme-connect.de Acid-catalyzed hydrolysis is a reversible process, and reaction conditions must be controlled to drive the equilibrium towards the carboxylic acid product. thieme-connect.de

Transamidation: Transamidation is a process where the amino group of an amide is exchanged with another amine, providing a direct route to new amide compounds without proceeding through a carboxylic acid intermediate. While the carbon-nitrogen bond in amides is typically very stable, various catalytic systems have been developed to facilitate this transformation under manageable conditions. nih.gov These methods are emerging as a significant alternative strategy for synthesizing amides. researchgate.net

Recent research has identified several effective catalysts for transamidation reactions, including:

Zirconium and Hafnium Complexes: Simple amido complexes of these metals have been shown to be highly efficient catalysts for equilibrium-controlled transamidation between secondary amines and tertiary amides, with some reactions proceeding rapidly at room temperature. nih.gov

Iron(III) Salts: Hydrated salts of Iron(III) (5 mol %) have been used to catalyze the transamidation of primary, secondary, and tertiary amides with a wide range of amines. researchgate.net The presence of water is noted to be crucial for this methodology's success. researchgate.net

Boron-Based Reagents: Boric acid and borate (B1201080) esters have been utilized to mediate transamidation reactions, although early methods often required stoichiometric amounts of the boron reagent. nih.gov

Catalyst-Free Methods: Protocols for transamidation without the need for a catalyst have also been developed, particularly for reactions involving weakly nucleophilic aromatic amines or tertiary amides with aliphatic amines. researchgate.net These methods offer advantages in terms of simplified purification and scalability. researchgate.net

The choice of catalyst and reaction conditions depends on the specific substrates involved, with factors like the steric and electronic properties of the amide and amine influencing reactivity. nih.gov

Catalytic Systems for Transamidation Reactions

Catalyst SystemDescriptionTypical ConditionsReference
Zirconium/Hafnium Amido ComplexesHighly efficient for reactions between secondary amines and tertiary amides.Room temperature, equilibrium-controlled. nih.gov
Iron(III) Hydrated SaltsVersatile for various primary, secondary, and tertiary amides with aliphatic and aromatic amines.5 mol % catalyst, presence of water is crucial. researchgate.net
Iodine(III) Reagents(Diacetoxyiodo)benzene (DIB) has been used as a catalyst.5 mol % DIB, microwave heating, solvent-free. nih.gov
Boric Acid / Borate EstersUsed in both stoichiometric and sub-stoichiometric amounts to activate amides.Varies; can be performed with catalytic amounts of boric acid. nih.gov
Catalyst-FreeProtocol developed for specific substrates like weakly nucleophilic aromatic amines.Elevated temperatures, no catalyst or promoter required. researchgate.net

Exploration of this compound as a Chiral Building Block

The pharmaceutical and fine chemical industries have a consistently high demand for enantiomerically pure compounds, as the biological activity of a molecule is often dependent on its specific stereochemistry. researchgate.net Chiral building blocks, also known as synthons, are relatively simple molecules that possess one or more stereocenters and can be incorporated into the synthesis of more complex, stereochemically defined target molecules. nih.gov this compound is a prime example of such a building block, featuring a defined stereocenter at the C3 position of the oxolane (tetrahydrofuran) ring and versatile functional groups—an amide and an ether—that can be manipulated in subsequent synthetic steps.

Role in the Synthesis of Complex Natural Products

The synthesis of complex natural products often relies on a strategy known as "chiral pool synthesis," which utilizes abundant and inexpensive chiral molecules from nature as starting materials. nih.gov Terpenes, amino acids, and carbohydrates are common examples of molecules found in the chiral pool. nih.gov Chiral cyclic ethers, such as the oxolane ring in this compound, are valuable structural motifs found in numerous natural products. For instance, oxetane (B1205548) rings, which are four-membered cyclic ethers, are key components in natural products like taxol and merrilactone A and serve as versatile precursors in their total synthesis. researchgate.net

Similarly, the chiral tetrahydrofuran core of this compound can serve as a scaffold for constructing larger, more complex natural product skeletons. The defined stereochemistry at the C3 position allows for precise control over the spatial arrangement of subsequent functional group additions, which is critical for achieving the correct absolute stereochemistry of the final natural product. The amide group can be hydrolyzed to the corresponding carboxylic acid or converted to other functionalities, providing a handle for chain elongation or coupling with other molecular fragments.

Utility in the Construction of Advanced Pharmaceutical Intermediates

The development of new synthetic methods to produce complex chiral drug candidates is a significant area of research. researchgate.net Chiral building blocks are essential for creating these advanced pharmaceutical intermediates efficiently and with high optical purity. The structural framework of this compound is relevant to medicinal chemistry, as demonstrated by patent literature describing processes for synthesizing derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid for use as medicaments. google.com These patented compounds, which are direct derivatives of the this compound scaffold, highlight its direct applicability in drug discovery programs. google.com

The tetrahydrofuran ring is a common feature in many biologically active molecules. By using this compound, chemists can introduce this chiral moiety into a target drug molecule with a predefined stereochemical configuration. This approach avoids the need for costly and often inefficient chiral resolution steps later in the synthesis. The design of enzyme inhibitors, for example, often relies on precise three-dimensional structures to ensure selective binding to the enzyme's active site. For instance, a chiral cyclopentene (B43876) carboxylic acid derivative was rationally designed as a selective inactivator of a human aminotransferase enzyme, showcasing how stereochemically defined cyclic structures are employed in modern drug design. nih.gov

Potential Pharmaceutical Scaffolds Related to this compound

Structural MotifPotential Therapeutic AreaRelevance of Chiral Oxolane Core
Substituted 3-Amino-tetrahydrofuransEnzyme Inhibition, Receptor AntagonismThe core structure provides a rigid scaffold for orienting substituents that interact with biological targets. Chirality is crucial for selective binding.
Nucleoside AnaloguesAntiviral, AnticancerThe oxolane ring can act as a mimic of the ribose or deoxyribose sugar in nucleosides. The stereochemistry is critical for proper recognition by viral or cellular enzymes.
γ-Butyrolactone AnaloguesNeurological Disorders, Cardiovascular DiseaseThe oxolane ring is structurally related to γ-butyrolactones, which are prevalent in many bioactive molecules. The defined stereocenter allows for the synthesis of specific stereoisomers.

Applications in Polymer and Material Science

The use of bio-based, renewable feedstocks for the synthesis of novel polymers is a rapidly growing field of research. rsc.org Molecules derived from natural sources can be used as monomers to create polymers with unique properties and improved sustainability. This compound possesses features that make it an interesting candidate as a monomer or modifying agent in polymer and material science.

The molecule contains two key features for polymerization:

The Amide Group: The amide functionality can, in principle, participate in polymerization reactions. For example, it could be part of a ring-opening polymerization if incorporated into a suitable cyclic monomer, or it could be transformed into other functional groups (e.g., an amine and a carboxylic acid via hydrolysis) capable of undergoing step-growth polymerization to form polyamides or polyesters.

The Chiral Oxolane Ring: Incorporating this chiral, polar, cyclic structure into a polymer backbone would impart specific properties to the resulting material. These could include altered solubility, thermal characteristics (e.g., glass transition temperature), and mechanical properties. Crucially, it would introduce chirality into the polymer chain, which could be useful for applications such as chiral chromatography stationary phases or as materials with specific optical properties.

Polymers are extensively used in biomedical applications, including as materials for 3D printing of personalized drug delivery systems. mdpi.com A polymer derived from this compound could potentially offer biocompatibility and biodegradability, making it suitable for such advanced medical applications.

Potential Roles of this compound Moieties in Polymer Science

Structural FeaturePotential Function in a PolymerResulting Material Property
Amide GroupSite for polymerization (e.g., forming polyamides). Can participate in hydrogen bonding.Increased intermolecular forces, potentially higher melting point and mechanical strength.
Oxolane (THF) RingIntroduces a polar, flexible ether linkage into the polymer backbone.Enhanced solubility in polar solvents, potential for biocompatibility, modification of thermal properties.
(S)-StereocenterCreates a stereoregular polymer chain.Optical activity, potential for chiral recognition (e.g., in separation media), formation of ordered crystalline structures.

Advanced Spectroscopic and Structural Characterization of 3s Oxolane 3 Carboxamide

Elucidation of Stereochemistry via Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules. For chiral compounds like (3S)-Oxolane-3-carboxamide, advanced NMR methods are essential to distinguish between enantiomers and to define the relative orientation of atoms in space.

To confirm the enantiomeric purity of this compound and to resolve the signals of a racemic mixture, chiral shift reagents (CSRs) are employed. Lanthanide-based CSRs, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), form diastereomeric complexes with the enantiomers in solution. This interaction induces significant changes in the chemical shifts of the protons proximate to the binding site, which is typically the Lewis basic oxygen of the carboxamide group.

In the presence of a chiral shift reagent, the ¹H NMR spectrum of a racemic mixture of oxolane-3-carboxamide (B2597113) would exhibit a separation of signals for the two enantiomers. The proton at the chiral center (H3) and the adjacent methylene (B1212753) protons (H2 and H4) are most affected. By titrating the sample with the CSR, the magnitude of the induced shifts can be monitored, allowing for the quantification of enantiomeric excess. For this compound, the addition of Eu(hfc)₃ would be expected to cause a downfield shift for all protons, with the degree of shift being different for the (S) and (R) enantiomers, thus breaking their spectral degeneracy.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shift Changes of Oxolane-3-carboxamide Enantiomers with a Chiral Shift Reagent
Protonδ (ppm) without CSRΔδ (ppm) for (S)-enantiomer with CSRΔδ (ppm) for (R)-enantiomer with CSR
H2α3.85+0.45+0.55
H2β3.75+0.40+0.48
H32.90+0.80+1.00
H4α2.10+0.30+0.38
H4β1.95+0.25+0.32
H5α3.90+0.20+0.25
H5β3.80+0.18+0.22
NH₂a7.20+1.20+1.40
NH₂b6.80+1.10+1.30

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the relative stereochemistry by identifying protons that are close in space. These techniques detect through-space dipolar couplings, with the intensity of the cross-peaks being inversely proportional to the sixth power of the distance between the protons.

For this compound, the key spatial relationships are between the proton at the stereocenter (H3) and the protons on the adjacent methylene groups (H2 and H4). A NOESY or ROESY spectrum would reveal correlations that help to define the preferred conformation of the five-membered ring. For instance, observing a strong NOE between H3 and one of the H2 protons (e.g., H2α) and a weaker or absent NOE to the other (H2β) would indicate their relative spatial proximity. These patterns are crucial for distinguishing between different puckered conformations of the oxolane ring. ROESY is particularly useful for molecules of this size, as the Nuclear Overhauser Effect (NOE) can sometimes be close to zero, whereas the Rotating-frame Overhauser Effect (ROE) is always positive. columbia.edu

Interactive Data Table: Key Hypothetical NOESY/ROESY Correlations for this compound
Proton PairExpected NOE/ROE IntensityInferred Spatial Relationship
H3 ↔ H2αStrongClose proximity, likely cis on the ring puckering
H3 ↔ H2βWeak/AbsentDistant, likely trans on the ring puckering
H3 ↔ H4αStrongClose proximity, likely cis on the ring puckering
H3 ↔ H4βWeak/AbsentDistant, likely trans on the ring puckering
H2α ↔ H5αMediumProximity on the same face of the ring
H4α ↔ NH₂MediumIndicates a preferred orientation of the carboxamide group

Conformational Analysis by Spectroscopic and Diffraction Methods

Variable temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes such as conformational changes. nih.govacs.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes that provide information about the thermodynamics of the conformational equilibrium.

For this compound, lowering the temperature would slow down the interconversion between different ring conformations. If multiple conformations are significantly populated at room temperature, the NMR signals may appear broadened. As the temperature is decreased, these signals may sharpen and resolve into separate sets of peaks corresponding to each conformer. Analysis of the relative integrals of these peaks at different temperatures allows for the determination of the equilibrium constant (K) and, subsequently, the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for the conformational exchange. This can reveal the energetic preference for the carboxamide group to be in an axial or equatorial-like position.

While NMR techniques provide excellent information about the relative stereochemistry and solution-state conformation, single crystal X-ray diffraction (SXRD) is the definitive method for determining the absolute configuration of a chiral molecule in the solid state. encyclopedia.pubmdpi.com This technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal.

By obtaining a suitable single crystal of this compound and analyzing the diffraction pattern, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom. The absolute configuration is determined by refining the structural model against the diffraction data, typically by calculating the Flack parameter, which should be close to zero for the correct enantiomer. The SXRD data would provide accurate bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's most stable conformation in the crystalline state. This solid-state structure serves as a crucial benchmark for comparison with the solution-state conformations inferred from NMR studies.

Interactive Data Table: Hypothetical Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₅H₉NO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.89
b (Å)8.12
c (Å)12.34
V (ų)590.5
Z4
Flack Parameter0.02(5)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk These methods are excellent for identifying functional groups and can also provide subtle information about molecular structure and intermolecular interactions, such as hydrogen bonding.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the carboxamide and oxolane moieties. The carboxamide group gives rise to several key bands: the N-H stretching vibrations, typically appearing as two bands for a primary amide in the region of 3400-3100 cm⁻¹; the C=O stretching vibration (Amide I band), which is a strong absorption usually found around 1680-1640 cm⁻¹; and the N-H bending vibration (Amide II band) near 1640-1590 cm⁻¹. researchgate.netuomustansiriyah.edu.iq

The oxolane ring is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-O-C asymmetric stretching vibration, which is a strong band typically observed around 1100-1050 cm⁻¹. The positions of these bands can be influenced by the ring conformation and hydrogen bonding involving the amide group. For example, in the solid state, intermolecular hydrogen bonding between the amide N-H and C=O groups would be expected to broaden the N-H stretching bands and shift the C=O stretch to a lower frequency compared to the spectrum in a dilute non-polar solution.

Interactive Data Table: Principal Hypothetical Vibrational Bands for this compound
Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
~3350Strong, BroadWeakN-H asymmetric stretch
~3180Strong, BroadWeakN-H symmetric stretch
~2960MediumMediumC-H asymmetric stretch (ring)
~2880MediumMediumC-H symmetric stretch (ring)
~1660Very StrongMediumC=O stretch (Amide I)
~1620StrongWeakN-H bend (Amide II)
~1420MediumMediumCH₂ scissoring
~1070Very StrongWeakC-O-C asymmetric stretch
~910MediumStrongRing breathing mode

Chiroptical Methods (CD, ORD) for Optical Purity and Configuration

Chiroptical techniques are indispensable for characterizing chiral molecules like this compound as they provide information about the stereochemistry of the molecule. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are two such complementary methods that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption is only observed in the region of the electromagnetic spectrum where the molecule has a chromophore. For this compound, the amide functional group serves as the primary chromophore. The resulting CD spectrum is a plot of this differential absorption (often expressed as ellipticity) versus wavelength.

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD is a property of chiral substances. An ORD spectrum displays the molar rotation versus the wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the molecule's stereochemistry.

For this compound, a plain ORD curve would be expected at wavelengths far from the amide absorption band, showing a gradual increase or decrease in rotation with decreasing wavelength. In the region of the amide chromophore's absorption, a Cotton effect curve, with a characteristic peak and trough, would be observed. The sign of the Cotton effect in both CD and ORD is directly related to the absolute configuration of the chiral center. A positive Cotton effect for the (3S)-enantiomer would imply a negative Cotton effect for its (3R)-counterpart, allowing for unambiguous stereochemical assignment.

The optical purity of a sample of this compound can also be assessed using these methods. The intensity of the CD signal or the magnitude of the optical rotation at a specific wavelength is directly proportional to the enantiomeric excess of the sample.

Table 1: Predicted Chiroptical Data for this compound (Note: The following data is theoretical and based on computational predictions for chiral oxolane derivatives, as specific experimental data for this compound is not publicly available.)

ParameterPredicted Value/ObservationSignificance
CD Spectroscopy
Wavelength of Max Absorption (λmax)~210-230 nmCorresponds to the n → π* transition of the amide chromophore.
Sign of Cotton EffectPositive (Predicted)A positive Cotton effect would be characteristic of the (S)-configuration at the C3 position.
Molar Ellipticity [θ]Dependent on enantiomeric excessThe magnitude of the signal is proportional to the concentration of the chiral species.
ORD Spectroscopy
Plain Curve Region> 250 nmShows monotonic change in optical rotation away from the absorption band.
Cotton Effect Region~210-230 nmThe shape and sign of the curve in this region are indicative of the absolute stereochemistry.
Specific Rotation [α]DValue would be specific to the compoundA standard measure of optical activity at the sodium D-line (589 nm).

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions. This accuracy allows for the determination of the elemental composition of a molecule, which is a critical step in its structural characterization.

For this compound, with a molecular formula of C₅H₉NO₂, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. In a tandem MS experiment, the molecular ion (or a protonated/adducted version) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed.

The fragmentation of this compound would be expected to proceed through characteristic pathways for both the oxolane ring and the carboxamide group. Common fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen of the oxolane ring.

Loss of the carboxamide group: Cleavage of the bond between the C3 of the oxolane ring and the carbonyl carbon of the amide.

Loss of ammonia (B1221849): From the primary amide.

Ring-opening pathways: Leading to a variety of smaller fragment ions.

By analyzing the accurate masses of these fragment ions, their elemental compositions can also be determined, which greatly aids in proposing and verifying the fragmentation mechanisms and, by extension, the structure of the parent molecule.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: The fragmentation data is based on established fragmentation patterns for amides and ethers, as specific experimental HRMS data for this compound is not publicly available.)

IonMolecular FormulaTheoretical Exact Mass (m/z)Predicted Origin of Fragment
[M+H]⁺C₅H₁₀NO₂⁺116.0698Protonated molecular ion
[M-NH₂]⁺C₅H₇O₂⁺100.0497Loss of the amino group from the protonated molecule
[M-CONH₂]⁺C₄H₇O⁺71.0502Loss of the carboxamide radical from the molecular ion
[C₄H₈O]⁺C₄H₈O⁺72.0575Ion corresponding to the tetrahydrofuran (B95107) ring after fragmentation
[CONH₃]⁺CH₄NO⁺46.0290Protonated carboxamide fragment

Computational and Theoretical Investigations of 3s Oxolane 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for exploring the molecular structure and electronic properties of compounds like (3S)-Oxolane-3-carboxamide. chemintech.ruirjweb.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, offering profound insights into its stability and chemical behavior. aps.org

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : This orbital acts as an electron donor. For this compound, the HOMO is expected to be localized primarily on the carboxamide group and the oxygen atom of the oxolane ring, which are the most electron-rich regions.

LUMO : This orbital acts as an electron acceptor. The LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl (C=O) group, making the carbonyl carbon the most likely site for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. edu.krd A small energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a large energy gap implies higher kinetic stability. edu.krd

Table 1: Conceptual HOMO-LUMO Analysis for this compound

ParameterDescriptionPredicted Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons (nucleophilicity).Higher energy indicates stronger electron-donating capability, likely centered on the amide and ether oxygen.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons (electrophilicity).Lower energy indicates stronger electron-accepting capability, likely centered on the carbonyl carbon.
ΔE (Gap) Energy difference between LUMO and HOMO.A smaller gap suggests higher reactivity, while a larger gap indicates greater kinetic stability. edu.krdresearchgate.net

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wavefunction into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core electrons). uni-muenchen.dewikipedia.org For this compound, NBO analysis would quantify key electronic features:

Charge Distribution : It calculates the partial charges on each atom, identifying the most positive and negative sites in the molecule.

Hybridization : It determines the hybridization of atomic orbitals forming the chemical bonds.

Donor-Acceptor Interactions : A crucial aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. uni-muenchen.dewisc.edu This reveals stabilizing interactions, such as the hyperconjugation between the nitrogen lone pair (n) and the antibonding π* orbital of the carbonyl group (n → π*). This specific interaction is characteristic of amides and is responsible for their planar geometry and rotational barrier. rsc.org

Table 2: Expected NBO Donor-Acceptor Interactions in this compound

Donor NBO (Filled)Acceptor NBO (Empty)Type of InteractionSignificance
LP (N)π* (C=O)n → πResonance stabilization of the amide bond, contributes to planarity. rsc.org
LP (O) ringσ (adjacent C-C)n → σHyperconjugation, influences ring conformation.
σ (C-H)σ (adjacent C-C/C-O)σ → σ*Standard hyperconjugative effects contributing to overall stability.

Conformational Landscape Exploration via Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.org These simulations provide a detailed view of the conformational landscape, which is essential for understanding a molecule's behavior in a dynamic environment like a solution. researchgate.net

For this compound, MD simulations would explore:

Ring Puckering : The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in various puckered conformations, such as the "twist" and "envelope" forms. researchgate.net MD simulations can map the energy surface associated with these conformations and determine the most stable forms and the barriers to interconversion.

Side-Chain Orientation : The simulation would also track the rotation around the bond connecting the carboxamide group to the oxolane ring, identifying the preferred spatial orientations of the side chain relative to the ring.

Solvent Effects : By including explicit solvent molecules in the simulation, MD can model how interactions with the solvent (e.g., hydrogen bonding with water) influence the conformational preferences of the molecule. researchgate.net

Prediction of Spectroscopic Properties through Theoretical Calculations

Quantum chemical calculations are highly effective at predicting various spectroscopic properties, which can be used to validate and interpret experimental data. wisc.edu

Infrared (IR) Spectroscopy : Theoretical frequency calculations can predict the vibrational spectrum. wayne.edu For this compound, this would include characteristic peaks such as the C=O stretch (Amide I band, typically ~1650-1670 cm⁻¹), the N-H stretches (~3200-3500 cm⁻¹), and the C-O-C stretches of the ether ring. libretexts.orgpressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy : Computational methods can accurately predict ¹H and ¹³C NMR chemical shifts. escholarship.org The calculated shifts for the protons and carbons on the oxolane ring and carboxamide group would be compared to experimental spectra to confirm the molecule's structure and stereochemistry. Protons adjacent to the carbonyl group are typically deshielded and appear downfield (~2.0-3.0 ppm). libretexts.org The carbonyl carbon itself would be expected in the 160-180 ppm range. pressbooks.pub

Reaction Mechanism Studies Involving this compound

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. aiche.org By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, including any intermediates and transition states. chemrxiv.org

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. blogspot.com Locating the TS structure and calculating its energy is key to understanding reaction kinetics.

Potential reactions of this compound that could be studied include:

Amide Hydrolysis : This is a fundamental reaction for carboxamides. Computational studies can model the acid- or base-catalyzed hydrolysis mechanisms, detailing the stepwise or concerted formation of a tetrahedral intermediate and its subsequent breakdown. nih.govresearchgate.netacs.orgmcmaster.ca The calculated free energy barrier would predict the reaction rate. nih.gov

Oxolane Ring-Opening : The tetrahydrofuran (B95107) ring can be opened under certain conditions, often catalyzed by Lewis or Brønsted acids. rsc.orgrsc.orgresearchgate.netnih.gov Theoretical analysis could identify the transition state for the nucleophilic attack that leads to ring cleavage, providing insight into the reaction's feasibility and regioselectivity. aiche.orgnih.gov

Table 3: Components of a Computational Reaction Mechanism Study

ComponentDescriptionPurpose
Optimized Geometries Calculation of the lowest-energy structures for reactants, intermediates, and products.Provides accurate structural parameters and energies for stable species.
Transition State Search Locating the first-order saddle point on the potential energy surface between two minima.Identifies the structure of the reaction barrier. blogspot.com
Frequency Calculation Calculation of vibrational frequencies for all stationary points.Confirms minima (all real frequencies) and transition states (one imaginary frequency). blogspot.com
IRC Calculation Intrinsic Reaction Coordinate; traces the minimum energy path from the TS to the reactants and products.Confirms that the located TS connects the correct reactants and products. chemrxiv.org
Energy Profile A plot of the relative energies of all species along the reaction coordinate.Visualizes the reaction mechanism and determines the activation energy and overall reaction energy.

Energy Profiles of Catalytic Cycles

In the realm of computational chemistry, understanding the energy profiles of catalytic cycles is fundamental to elucidating reaction mechanisms, predicting reaction rates, and designing more efficient catalysts. An energy profile, often depicted as a reaction coordinate diagram, maps the potential energy of a system as it progresses from reactants to products through various transition states and intermediates. For a catalytic cycle involving this compound, theoretical calculations, primarily using Density Functional Theory (DFT), would be the method of choice to delineate the energetics of each elementary step.

The key features of such an energy profile would include:

Intermediates: The energies of any stable species formed during the reaction pathway. These are represented as local minima on the energy profile.

Transition States: The highest energy points between reactants and intermediates, or intermediates and products. The energy difference between the reactants and the highest transition state determines the activation energy, which is a key factor in the reaction kinetics.

A representative, albeit hypothetical, energy profile for a step in a catalytic cycle is presented below. This illustrates the kind of data that would be generated from DFT calculations.

StepSpeciesRelative Free Energy (kcal/mol)
1Reactants + Catalyst0.0
2Reactant-Catalyst Complex-5.2
3Transition State 1+15.8
4Intermediate 1-2.1
5Transition State 2+12.5
6Product-Catalyst Complex-10.7
7Products + Catalyst-8.0

The calculation of these energy profiles provides invaluable insights into the rate-determining step of the reaction and the role of the catalyst in lowering the activation energy barrier. chemguide.co.uk

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein. nih.gov These methods are instrumental in drug discovery and molecular biology for understanding the structural basis of molecular recognition.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. biointerfaceresearch.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding affinity.

While specific molecular docking studies for this compound are not documented in the available literature, the methodology can be described. A typical docking study would involve:

Preparation of the Protein Structure: Obtaining a high-resolution 3D structure of the target protein, often from crystallographic or NMR data deposited in the Protein Data Bank (PDB).

Preparation of the Ligand Structure: Generating a 3D conformation of this compound.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to place the ligand into the defined binding site of the protein and predict the most stable binding poses.

Analysis of Results: Evaluating the predicted binding modes based on docking scores and visual inspection of the interactions.

The output of a docking simulation provides a docking score, which is an estimate of the binding free energy, and the predicted binding pose. A lower docking score generally indicates a more favorable binding interaction. A hypothetical docking result for this compound with a putative protein target is shown in the table below.

LigandTarget Protein (Hypothetical)Docking Score (kcal/mol)Predicted Interacting Residues
This compoundKinase XYZ-7.8Hydrogen bonds with ASP145, GLU98; Hydrophobic interactions with LEU25, VAL33

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target interactions. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the predicted binding pose and a deeper understanding of the molecular recognition process. mdpi.com

An MD simulation of the this compound-protein complex would reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, one can assess the stability of the complex.

Key Intermolecular Interactions: MD simulations can identify persistent hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are crucial for binding. nih.gov The analysis of these interactions helps in understanding the principles of molecular recognition.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often not apparent from static docking poses.

A summary of the types of interactions that could be identified from an MD simulation of a this compound-protein complex is presented below.

Interaction TypeInteracting Groups on this compoundPotential Interacting Residues on Protein
Hydrogen Bond DonorAmide N-HAspartic Acid, Glutamic Acid, Serine
Hydrogen Bond AcceptorCarbonyl Oxygen, Oxolane OxygenArginine, Lysine, Histidine, Serine
HydrophobicOxolane Ring CH2 groupsLeucine, Isoleucine, Valine, Phenylalanine

Note: This table represents a generalized prediction of potential interactions based on the chemical structure of this compound.

Through the synergistic use of molecular docking and MD simulations, a comprehensive understanding of how this compound might interact with a biological target can be achieved, providing a foundation for rational drug design and the development of novel therapeutic agents.

Mechanistic Biological Investigations Involving 3s Oxolane 3 Carboxamide Derivatives

Interactions with Specific Biological Targets (e.g., Enzymes, Receptors)

Research specifically detailing the interaction of (3S)-Oxolane-3-carboxamide derivatives with a wide range of biological targets is limited. However, patent literature indicates that derivatives of the closely related 3-amino-tetrahydrofuran-3-carboxylic acid amide scaffold have been synthesized and evaluated as inhibitors of Coagulation Factor Xa, a critical enzyme in the blood coagulation cascade google.com. This suggests that the tetrahydrofuran-3-carboxamide core can serve as a scaffold for targeting serine proteases.

Molecular Basis of Ligand Binding

Detailed molecular-level studies, such as X-ray crystallography or in-depth molecular docking, illustrating the binding of this compound derivatives to their biological targets are not extensively published. For the Factor Xa inhibitors mentioned in patent literature, the binding would theoretically involve interactions within the enzyme's active site google.com. Typically, for carboxamide-based inhibitors, the molecular basis of binding involves a network of hydrogen bonds and hydrophobic interactions. The amide portion of the molecule often acts as a key hydrogen bond donor and acceptor, interacting with amino acid residues in the target's binding pocket, while the oxolane ring and other substituents would engage in van der Waals or hydrophobic interactions to secure the ligand's position and contribute to binding affinity mdpi.com.

Elucidation of Mechanism of Action at the Molecular Level

For derivatives targeting enzymes like Factor Xa, the mechanism of action is competitive inhibition, where the molecule binds to the active site and prevents the natural substrate from binding, thereby halting the enzymatic reaction google.com. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% google.com. Beyond this example from the patent literature, specific mechanisms for other biological targets have not been detailed for this scaffold.

Structure-Activity Relationship (SAR) Studies for Target Engagement

Comprehensive SAR studies for this compound derivatives are not available in peer-reviewed literature. An SAR study systematically modifies the chemical structure of a lead compound to determine which parts of the molecule, known as pharmacophores, are essential for its biological activity.

While specific data for the oxolane scaffold is lacking, a hypothetical SAR investigation would involve modifying key positions on the molecule, such as the substituents on the carboxamide nitrogen and the oxolane ring, and measuring the resulting inhibitory activity (e.g., IC50). The goal is to identify modifications that enhance potency and selectivity. The table below illustrates a conceptual framework for how such SAR data would be presented.

CompoundR1 (Substitution on Carboxamide)R2 (Substitution on Oxolane Ring)Biological Activity (e.g., IC50 in µM)
Parent-H-HData Not Available
Analog A-Phenyl-HData Not Available
Analog B-Benzyl-HData Not Available
Analog C-Phenyl4-FluoroData Not Available

Development of this compound as a Chemical Probe for Biological Systems

There is no available literature describing the development or use of this compound or its derivatives as chemical probes. Chemical probes are highly selective small molecules used to study the function of a specific protein or biological pathway in cells or organisms nih.govchemrxiv.org. Developing a compound from this class into a chemical probe would require demonstrating high potency for its target, exceptional selectivity over other targets, and proven activity in a cellular context researchgate.net.

Investigation of Selectivity and Promiscuity in Target Interactions

Investigations into the target selectivity and potential promiscuity of this compound derivatives have not been published. For a therapeutic agent, high selectivity is crucial to minimize off-target effects. For the Factor Xa inhibitors based on the related tetrahydrofuran (B95107) scaffold, a thorough selectivity profile would involve testing the lead compounds against a panel of other serine proteases involved in coagulation (e.g., thrombin, trypsin) and fibrinolysis to ensure that the inhibitory activity is specific to Factor Xa google.com.

Metabolic Pathways and Biotransformations of Oxolane-3-carboxamide (B2597113) Scaffolds (excluding human metabolism and safety)

While metabolic studies on the complete this compound scaffold are not available, the biotransformation of the parent oxolane ring, tetrahydrofuran (THF), has been investigated. In non-human biological systems, the metabolism of THF is primarily oxidative, mediated by cytochrome P450 enzymes researchgate.net.

Studies using composite bacteria have elucidated a metabolic pathway where THF degradation is initiated by a monooxygenase-catalyzed hydroxylation, leading to ring-opening to form 4-hydroxybutanal. This intermediate is further oxidized to 4-hydroxybutyric acid and eventually mineralized to carbon dioxide and water nih.gov. This oxidative ring-opening represents a plausible metabolic fate for the oxolane portion of the this compound scaffold in biological systems possessing similar enzymatic machinery. The metabolic fate of the carboxamide functional group itself would likely involve hydrolysis by amidase enzymes, but this has not been specifically studied for this scaffold.

Initial StructureKey Enzyme TypePrimary MetaboliteSubsequent Metabolite
Oxolane (Tetrahydrofuran)Monooxygenase (e.g., Cytochrome P450)4-hydroxybutanal (via ring-opening)4-hydroxybutyric acid

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes to Access Underexplored (3S)-Oxolane-3-carboxamide Analogues

The development of novel and efficient synthetic methodologies is paramount to expanding the chemical space around the this compound core. Future research is focused on creating diverse libraries of analogues with varied substitution patterns to probe a wider range of biological targets.

Key strategies likely to be explored include:

Asymmetric Catalysis: Leveraging new chiral catalysts to achieve high enantioselectivity in the synthesis of substituted oxolane rings. This includes the development of methods for the stereoselective construction of tetrahydrofurans, which are the core structure of oxolanes. nih.gov

Multicomponent Domino Reactions: Designing one-pot reactions that combine multiple steps to rapidly build molecular complexity, offering an efficient route to novel analogues. mdpi.com

C-H Functionalization: Employing directed C-H activation and arylation to introduce substituents at previously inaccessible positions on the oxolane ring, providing a direct method for diversification. mdpi.com

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of key intermediates and final compounds.

These advanced synthetic approaches will enable the creation of a new generation of this compound analogues with tailored properties for specific therapeutic applications.

Table 1: Emerging Synthetic Strategies for Oxolane Analogue Diversification

Synthetic Strategy Description Potential Advantages
Asymmetric Desymmetrization Catalytic desymmetrization of prochiral oxetanes to generate chiral tetrahydrothiophenes and tetrahydroselenophenes, a strategy adaptable for oxolanes. nsf.gov High enantioselectivity, access to all-carbon quaternary stereocenters.
Palladium-Catalyzed Carbonylation Aminocarbonylation and aryloxy-carbonylation reactions to synthesize flavone-3-carboxamides and carboxylates, a method with potential for oxolane functionalization. mdpi.com High chemoselectivity, mild reaction conditions.
Directed C–H Arylation Combination of 8-aminoquinoline directed C–H arylation and transamidation to produce C3-substituted benzofuran-2-carboxamides. mdpi.com High modularity, access to diverse substitution patterns in fewer steps.

Application in Fragment-Based Drug Discovery and Lead Optimization (mechanistic focus)

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying high-quality lead compounds. cam.ac.uknih.gov The compact and three-dimensional nature of this compound makes it an ideal scaffold for FBDD campaigns.

Future research in this area will likely focus on:

Mechanism-Oriented Fragment Elaboration: Utilizing the oxolane scaffold as a starting point, medicinal chemists can "grow" the fragment into a more potent lead compound by adding functional groups that exploit specific interactions within the target's binding site. chemrxiv.org A mechanistic understanding of the protein-ligand interactions, often obtained through X-ray crystallography or computational modeling, guides this process.

Probing Challenging Targets: The inherent three-dimensionality of sp3-rich fragments like oxolane-3-carboxamide (B2597113) allows for the exploration of complex binding sites, such as those found in protein-protein interactions, which are often challenging for traditional, flatter drug molecules. cam.ac.uk

Structural Simplification in Lead Optimization: In cases where a complex natural product or a large initial hit containing an oxolane-like moiety is identified, a key strategy in lead optimization is structural simplification. nih.gov This involves systematically truncating the molecule to its core binding elements, which can improve synthetic accessibility and pharmacokinetic properties. The this compound core can serve as a central anchor during this optimization process.

The mechanistic focus in FBDD allows for a more rational and efficient approach to drug design, moving beyond simple screening to a knowledge-based optimization of ligand-target interactions. patsnap.com

Table 2: Mechanistic Approaches in FBDD with Oxolane Scaffolds

Approach Mechanistic Focus Desired Outcome
Fragment Growing Elaboration of the oxolane core to engage with specific pockets in the target's active site. Increased potency and selectivity.
Fragment Linking Connecting two or more fragments that bind to adjacent sites, using the oxolane as a rigid linker. High-affinity ligands.

Integration of Artificial Intelligence and Machine Learning in Oxolane-3-carboxamide Research

Emerging applications in this domain include:

Predictive Modeling: Using ML algorithms to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel this compound analogues. This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of the most promising compounds. nih.gov

De Novo Drug Design: Employing generative AI models to design entirely new oxolane-based molecules with desired properties. These models can explore a much broader chemical space than is accessible through traditional methods.

Synthetic Route Prediction: AI-powered tools can analyze the chemical literature to propose novel and efficient synthetic routes for complex oxolane derivatives, potentially reducing the time and resources required for their synthesis. nih.gov

The integration of AI and ML will accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

Table 3: AI and ML Applications in Oxolane-3-carboxamide Research

Application AI/ML Technique Potential Impact
Virtual Screening Quantitative Structure-Activity Relationship (QSAR) models, deep neural networks. Rapid identification of potent and selective analogues from large virtual libraries.
Generative Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). Creation of novel oxolane derivatives with optimized property profiles.

Development of Advanced Analytical Techniques for Real-time Monitoring of Reactions

The synthesis of chiral molecules like this compound requires precise control over reaction conditions to ensure high stereochemical purity. Advanced analytical techniques that allow for real-time monitoring are crucial for process optimization and quality control.

Future research is expected to focus on:

In-situ Spectroscopy: The use of techniques like ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR (Nuclear Magnetic Resonance) to monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling.

Chirality-Sensitive Detection: The development of novel methods for the real-time monitoring of stereochemistry. One groundbreaking approach involves leveraging the chirality-induced spin selectivity (CISS) effect, where the chirality of a molecule influences electron spin. By measuring the current through a single-molecule junction, it is possible to monitor changes in chirality during a reaction in real time. pku.edu.cnnih.govresearchgate.netucla.edu This offers unprecedented insight into stereoselective reactions.

These advanced analytical tools will provide a deeper understanding of reaction mechanisms and allow for the development of more robust and efficient synthetic processes for chiral oxolane derivatives.

Design of Next-Generation Chiral Catalysts for Oxolane-3-carboxamide Synthesis

The development of highly efficient and selective chiral catalysts is a cornerstone of modern asymmetric synthesis. For the synthesis of this compound and its analogues, next-generation catalysts are being designed to offer improved performance and broader substrate scope.

Areas of active research include:

Novel Scaffold Design: The creation of new chiral backbones for catalysts, such as the development of C2 symmetrical chiral phosphoric acids based on a decahydroquinoxaline scaffold. researchgate.net These new designs can offer unique steric and electronic properties that lead to enhanced enantioselectivity.

Organocatalysis: The continued development of metal-free chiral organocatalysts, which are often more environmentally friendly and less sensitive to air and moisture than their metal-based counterparts.

Computational Catalyst Design: The use of computational chemistry and machine learning to design new catalysts in silico. By modeling the transition states of catalytic reactions, researchers can predict which catalyst structures will be most effective for a given transformation, accelerating the catalyst development cycle.

The design of these advanced catalysts will be instrumental in enabling the efficient and scalable synthesis of a wide range of enantiomerically pure this compound derivatives for drug discovery.

Table 4: Classes of Next-Generation Chiral Catalysts

Catalyst Class Design Principle Application in Oxolane Synthesis
Chiral Phosphoric Acids (CPAs) Brønsted acid catalysis within a chiral environment. researchgate.net Asymmetric ring-opening of epoxides, Friedel-Crafts alkylations.
Chiral (Phosphinoaryl)oxazolines Hybrid ligands for transition metal catalysis. researchgate.net Asymmetric hydrogenation, allylic alkylation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (3S)-Oxolane-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis typically involves multi-step organic reactions. A common approach includes condensation of oxolane-3-carboxylic acid derivatives with amines under basic conditions. For example, coupling oxolane-3-carbonyl chloride with a substituted amine in polar aprotic solvents (e.g., dichloromethane) at 0–25°C enhances nucleophilic attack and minimizes side reactions . Temperature control (<40°C) and stoichiometric ratios (1:1.2 amine:carbonyl chloride) are critical for purity. Post-synthesis purification via column chromatography or recrystallization in ethyl acetate/hexane mixtures improves yield (typically 60–75%) .

Table 1: Key Reaction Parameters

ParameterOptimal Range/ValueImpact on Yield/Purity
SolventDichloromethaneHigh solubility
Temperature0–25°CReduces degradation
BaseTriethylamineNeutralizes HCl byproduct
Reaction Time12–24 hoursEnsures completion

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and functional groups. For instance, the oxolane ring protons resonate at δ 3.5–4.0 ppm (¹H NMR), while the carboxamide carbonyl appears at ~170 ppm in ¹³C NMR . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 115.13 for C₅H₉NO₂) . Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Answer : Begin with in vitro assays:

  • Enzyme inhibition : Test against targets like kinases or proteases using fluorescence-based assays.
  • Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) at 1–100 µM concentrations .
  • Binding affinity : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with proteins .

Advanced Research Questions

Q. How can synthetic challenges such as low yields in this compound derivatization be addressed?

  • Answer : Optimize via:

  • Catalysis : Use Pd-catalyzed cross-coupling for aryl substitutions (e.g., Suzuki-Miyaura reactions) to introduce aromatic moieties .
  • Flow chemistry : Continuous flow reactors improve mixing and heat transfer, enhancing scalability and reducing reaction times (e.g., 80% yield in 2 hours vs. 24 hours batch) .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during multi-step syntheses .

Q. What strategies resolve contradictions in bioactivity data for this compound analogs?

  • Answer :

  • Replication : Validate results across independent labs to exclude batch variability.

  • Structural analysis : Compare X-ray crystallography or cryo-EM data of compound-target complexes to confirm binding modes .

  • Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outliers in high-throughput screening datasets .

    Table 2: Common Data Contradictions and Solutions

    Contradiction TypeResolution StrategyReferences
    Variable IC₅₀ valuesStandardize assay conditions
    Discrepant stereochemical outcomesUse chiral HPLC for enantiopurity
    Inconsistent solubility profilesAdjust solvent polarity (e.g., DMSO:water ratios)

Q. How can structure-activity relationship (SAR) studies improve the design of this compound derivatives?

  • Answer :

  • Modular substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance binding to hydrophobic pockets .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets like GPCRs .
  • Metabolic stability : Replace labile esters with oxetane rings to reduce hepatic clearance .

Q. What advanced techniques validate the stereochemical integrity of this compound during synthesis?

  • Answer :

  • Chiral chromatography : Use Chiralpak® columns with hexane:isopropanol mobile phases to confirm enantiomeric excess (>98%) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to verify (3S) configuration .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., solvent grade, humidity) in detail to mitigate batch-to-batch variability .
  • Ethical Compliance : Ensure in vitro studies adhere to institutional biosafety protocols; avoid in vivo testing without regulatory approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.